molecular formula C10H5ClF3NO B1428594 2-chloro-6-(trifluoroMethoxy)quinoline CAS No. 577967-67-0

2-chloro-6-(trifluoroMethoxy)quinoline

Cat. No.: B1428594
CAS No.: 577967-67-0
M. Wt: 247.6 g/mol
InChI Key: WCUHOENFIJDDJN-UHFFFAOYSA-N
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Description

2-chloro-6-(trifluoromethoxy)quinoline is an organic compound with the molecular formula C10H5ClF3NO It is a quinoline derivative, characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the sixth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(trifluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with trifluoromethoxy reagents under specific conditions. One common method includes the use of trifluoromethyl ether as a reagent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-(trifluoromethoxy)quinoline is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from other quinoline derivatives .

Biological Activity

Overview

2-Chloro-6-(trifluoromethoxy)quinoline is a quinoline derivative with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline ring, which influences its chemical properties and biological activities.

  • Molecular Formula : C₁₀H₅ClF₃NO
  • Molecular Weight : 251.6 g/mol
  • Structure : The unique combination of chlorine and trifluoromethoxy groups provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, including:

  • Kinase Inhibition : It has been shown to inhibit certain kinases, which are crucial for cell signaling pathways involved in cancer progression.
  • DNA Interaction : The compound may also interact with DNA, influencing cellular processes such as replication and transcription.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Clostridium difficile, with minimal inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard treatments like Vancomycin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Control (Vancomycin)
Clostridium difficile1.01.0
Escherichia coli4.02.0
Staphylococcus aureus8.04.0

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.01 to 5.88 μM across different cell lines, indicating potent activity compared to established chemotherapeutics .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Comparison Drug (Erlotinib)
MCF-73.0119.51
HepG25.8823.61
A5492.8115.83

Case Studies

  • In Vivo Efficacy Against C. difficile :
    • A study conducted on mice infected with C. difficile showed that treatment with this compound resulted in a significant decrease in diarrhea and improved survival rates by approximately 20% compared to untreated controls .
  • Cytotoxicity in Cancer Models :
    • In vitro studies on various cancer cell lines indicated that the compound effectively induced apoptosis and inhibited proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUHOENFIJDDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound may be prepared in a manner analogous to Example 3, Step C, from the 6-trifluoromethoxy-1H-quinolin-2-one of Step C, and phosphorous oxychloride.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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